Cas no 108238-09-1 ((2-phenoxyphenyl)boronic acid)

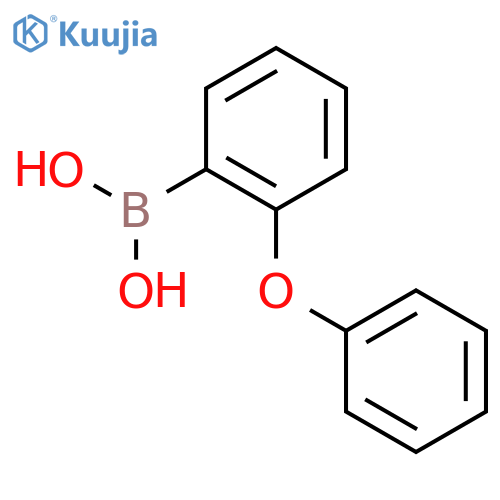

(2-phenoxyphenyl)boronic acid structure

商品名:(2-phenoxyphenyl)boronic acid

CAS番号:108238-09-1

MF:C12H11BO3

メガワット:214.024943590164

MDL:MFCD01001592

CID:91344

PubChem ID:24874208

(2-phenoxyphenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Phenoxybenzeneboronic acid

- 2-Phenoxyphenylboronic Acid (contains varying amounts of Anhydride)

- 2-PHENOXYPHENYLBORONIC ACID

- 2-PHENOXYPHENYLBORONIC ACID SOLID VARYING AMOUNTS IN ANHYDRIDE

- (2-phenoxyphenyl)boronic acid

- 2-Phenoxybenzeneboronic Acid (contains varying amounts of Anhydride)

- o-Phenoxy-benzeneboronic acid

- (2-Phenoxyphenyl)-boronic acid

- AKOS BRN-0131

- RARECHEM AH PB 0053

- B-(2-Phenoxyphenyl)boronic acid

- 2-Phenoxybenzeneboronic acid 98%

- (2-Phenoxy)phenylboronic acid ,98%

- (2-Phenoxy)phenylboronic acid

- (2-Phenoxyphenyl)Boranediol

- Boronic acid, (2-phenoxyphenyl)-

- PubChem9521

- KSC174E3R

- 2-phenoxy-phenyl boronic acid

- 2-PHENOXYPHENYLBORONICACID

- AVOWPOFIQZSVGV-UHFFFAOYSA-N

- BBL104379

- SBB052558

- STL558636

- VB103

- 2-Phenoxybenzeneboronicacid

- A801827

- CS-W014952

- SCHEMBL20600

- EN300-7376964

- AMY1605

- J-510238

- AB07943

- SY024939

- CHEMBL3236885

- Z1695772852

- FT-0613295

- s10938

- PS-9602

- 108238-09-1

- P2539

- MFCD01001592

- DTXSID20378551

- AKOS003585342

- DB-009511

-

- MDL: MFCD01001592

- インチ: 1S/C12H11BO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9,14-15H

- InChIKey: AVOWPOFIQZSVGV-UHFFFAOYSA-N

- ほほえんだ: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C1=C([H])C([H])=C([H])C([H])=C1B(O[H])O[H]

計算された属性

- せいみつぶんしりょう: 214.080124g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 3

- どういたいしつりょう: 214.080124g/mol

- 単一同位体質量: 214.080124g/mol

- 水素結合トポロジー分子極性表面積: 49.7Ų

- 重原子数: 16

- 複雑さ: 204

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- ぶんしりょう: 214.03

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.23

- ゆうかいてん: 104-108 °C (lit.)

- ふってん: 369 ºC

- フラッシュポイント: 177 ºC

- 屈折率: 1.605

- すいようせい: Slightly soluble in water.

- PSA: 49.69000

- LogP: 1.15870

- ようかいせい: 未確定

(2-phenoxyphenyl)boronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

-

危険物標識:

- ちょぞうじょうけん:Inert atmosphere,2-8°C(BD78027)

(2-phenoxyphenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H98350-1g |

(2-phenoxyphenyl)boronic acid |

108238-09-1 | 98% | 1g |

¥100 | 2023-09-19 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030970-5g |

(2-phenoxyphenyl)boronic acid |

108238-09-1 | 98% | 5g |

¥123 | 2024-05-26 | |

| eNovation Chemicals LLC | Y1047554-25g |

2-Phenoxybenzeneboronic acid |

108238-09-1 | 98% | 25g |

$125 | 2024-06-07 | |

| Enamine | EN300-7376964-5.0g |

(2-phenoxyphenyl)boronic acid |

108238-09-1 | 95% | 5.0g |

$50.0 | 2023-07-08 | |

| Enamine | EN300-7376964-100.0g |

(2-phenoxyphenyl)boronic acid |

108238-09-1 | 95% | 100.0g |

$369.0 | 2023-07-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016256-100g |

2-Phenoxybenzeneboronic acid |

108238-09-1 | 98% | 100g |

¥2776.00 | 2024-08-09 | |

| Enamine | EN300-7376964-0.5g |

(2-phenoxyphenyl)boronic acid |

108238-09-1 | 95% | 0.5g |

$19.0 | 2023-07-08 | |

| Enamine | EN300-7376964-10.0g |

(2-phenoxyphenyl)boronic acid |

108238-09-1 | 95% | 10.0g |

$85.0 | 2023-07-08 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030970-1g |

(2-phenoxyphenyl)boronic acid |

108238-09-1 | 98% | 1g |

¥31 | 2024-05-26 | |

| eNovation Chemicals LLC | D546508-100g |

2-Phenoxybenzeneboronic acid |

108238-09-1 | 97% | 100g |

$1000 | 2023-09-03 |

(2-phenoxyphenyl)boronic acid 関連文献

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311

-

Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

108238-09-1 ((2-phenoxyphenyl)boronic acid) 関連製品

- 135159-25-0((2,4,6-trimethoxyphenyl)boronic acid)

- 5720-06-9(2-Methoxyphenylboronic acid)

- 1068155-43-0((2-hydroxy-4-methoxyphenyl)boronic Acid)

- 107099-99-0(2,5-Dimethoxyphenylboronic acid)

- 23112-96-1(2,6-Dimethoxyphenylboronic acid)

- 40972-86-9((2,3-Dimethoxyphenyl)boronic Acid)

- 104115-76-6(3-Methoxynaphthalen-2-yl-2-boronic Acid)

- 51067-38-0(4-Phenoxyphenylboronic acid)

- 133730-34-4(2,4-Dimethoxyphenylboronic acid)

- 1072952-43-2((5-hydroxy-2-methoxyphenyl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:108238-09-1)(2-phenoxyphenyl)boronic acid

清らかである:99%

はかる:100g

価格 ($):456.0